molecular formula C22H34O B564445 Docosa-4,7,10,13,16,19-hexaen-1-OL CAS No. 102783-20-0

Docosa-4,7,10,13,16,19-hexaen-1-OL

Cat. No.: B564445
CAS No.: 102783-20-0
M. Wt: 314.513
InChI Key: ABXNPXZSLCLSEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Docosa-4,7,10,13,16,19-hexaen-1-OL can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the desaturation and elongation of shorter-chain omega-3 fatty acids, such as alpha-linolenic acid, using desaturase and elongase enzymes . This process can be carried out in microalgae, fungi, and some animals .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of DHA from marine sources, such as fish oil and microalgae. The extracted oil is then purified and concentrated to obtain high-purity DHA .

Mechanism of Action

Docosa-4,7,10,13,16,19-hexaen-1-OL exerts its effects through various molecular targets and pathways:

Biological Activity

Docosa-4,7,10,13,16,19-hexaen-1-OL (DHA–OH) is a polyunsaturated fatty alcohol derived from docosahexaenoic acid (DHA), a crucial omega-3 fatty acid known for its numerous health benefits. This article delves into the biological activity of DHA–OH, exploring its synthesis, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Synthesis

DHA–OH is characterized by its long carbon chain and multiple double bonds, which contribute to its biological properties. The synthesis of DHA–OH typically involves the elongation of existing fatty acids like DHA through various chemical methods. A notable study reported a three-step chemical elongation process that yielded DHA–OH in an impressive 86.3% yield from commercially available fish oils .

Neuroprotective Effects

DHA and its derivatives, including DHA–OH, have been extensively studied for their neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells. In particular:

  • Antioxidant Activity : DHA–OH exhibits significant antioxidant capabilities, reducing reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative damage .
  • Neuroprotection in Animal Models : Studies have demonstrated that DHA–OH can protect against neurodegenerative conditions by promoting neuronal survival and reducing apoptosis in models of Alzheimer's disease .

Anti-inflammatory Properties

DHA–OH plays a vital role in modulating inflammatory responses. It is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation:

  • E-series Resolvins : Derived from DHA, these mediators help control acute and chronic inflammation by promoting the clearance of inflammatory cells and debris .
  • Inhibition of Pro-inflammatory Cytokines : Research indicates that DHA–OH can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types .

Therapeutic Applications

The biological activities of DHA–OH suggest several therapeutic applications:

  • Ophthalmology : Given its neuroprotective properties, DHA–OH may be beneficial in treating glaucoma and other ocular diseases by protecting retinal ganglion cells from degeneration .
  • Cardiovascular Health : The anti-inflammatory effects of DHA–OH can contribute to cardiovascular health by reducing inflammation within blood vessels and improving endothelial function .
  • Neurological Disorders : Its potential to enhance cognitive function and protect against neurodegeneration positions DHA–OH as a candidate for therapies targeting Alzheimer's disease and other forms of dementia .

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study investigated the effects of DHA–OH on neuronal cells exposed to amyloid-beta toxicity. Results showed that pre-treatment with DHA–OH significantly reduced cell death and oxidative stress markers compared to untreated controls. The mechanism was linked to enhanced mitochondrial function and reduced apoptosis signaling pathways .

Case Study 2: Inflammatory Response Modulation

In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of DHA–OH resulted in decreased levels of inflammatory markers such as prostaglandin E2 (PGE2) and leukotrienes. This suggests that DHA–OH effectively modulates the inflammatory response, promoting resolution rather than exacerbation .

Properties

IUPAC Name

docosa-4,7,10,13,16,19-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXNPXZSLCLSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698039
Record name Docosa-4,7,10,13,16,19-hexaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-20-0
Record name Docosa-4,7,10,13,16,19-hexaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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